molecular formula C20H23NO3S2 B2368863 Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896346-56-8

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2368863
CAS No.: 896346-56-8
M. Wt: 389.53
InChI Key: CSOYXTDSALJDTC-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO3S2 and its molecular weight is 389.53. The purity is usually 95%.
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Biological Activity

Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 336.42 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a benzo[b]thiophene core structure, which is known for its biological activity, particularly in cancer therapy.

This compound has been evaluated for its potential as an antitumor agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and subsequent activation of caspases .
  • Microtubule Depolymerization : It has been observed to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This disruption is critical for its antiproliferative effects .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)23.5
HeLa (Cervical)30.0
A549 (Lung)45.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound’s potency.

Study on Breast Cancer

A recent study focused on the effects of this compound on breast cancer cells revealed promising results. The compound was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 of 23.5 µM. Furthermore, it induced apoptosis as evidenced by increased Annexin V staining and activation of caspase-3 .

Study on Lung Cancer

In another study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 45 µM. The mechanism was attributed to microtubule destabilization and subsequent cell cycle arrest at the G2/M phase .

Additional Biological Activities

Beyond its antitumor properties, this compound may possess other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that it may have inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Effects : Some derivatives of thiophene compounds have shown promise in reducing inflammation markers in animal models .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c1-4-24-20(23)17-13-10-9-12(2)11-16(13)26-19(17)21-18(22)14-7-5-6-8-15(14)25-3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYXTDSALJDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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